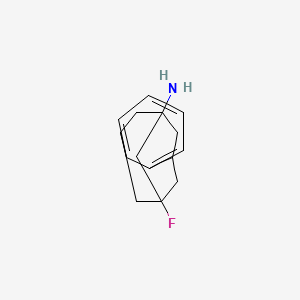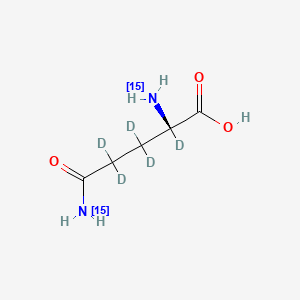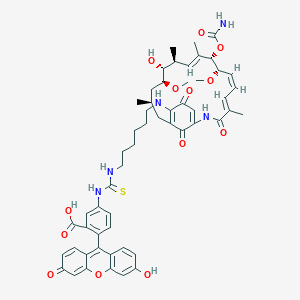
Geldanamycin-FITC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geldanamycin-FITC is a fluorescent derivative of geldanamycin, a benzoquinone ansamycin antibiotic. Geldanamycin binds to the N-terminal ADP/ATP binding domain of heat shock protein 90 (HSP90), leading to its degradation. This compound is used primarily as a fluorescent probe for studying HSP90 inhibitors and for detecting cell surface HSP90 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Geldanamycin-FITC involves the conjugation of geldanamycin with fluorescein isothiocyanate (FITC). The process typically includes the following steps:
- Dissolve geldanamycin in dimethyl sulfoxide (DMSO).
- Add fluorescein isothiocyanate to the solution.
- Stir the mixture until the reaction is complete, usually indicated by a change in color.
- Purify the product using chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process is scaled up, and purification is achieved through industrial chromatography systems .
Análisis De Reacciones Químicas
Types of Reactions: Geldanamycin-FITC primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinone derivatives .
Aplicaciones Científicas De Investigación
Geldanamycin-FITC has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding interactions of HSP90 inhibitors.
Biology: Employed in fluorescence polarization assays to detect HSP90 on cell surfaces.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit HSP90, which is involved in the stabilization of many oncogenic proteins.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting HSP90
Mecanismo De Acción
Geldanamycin-FITC exerts its effects by binding to the N-terminal ADP/ATP binding domain of HSP90. This binding leads to the destabilization and degradation of HSP90 client proteins, which include many oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2. The degradation of these proteins disrupts various signaling pathways involved in cell growth and survival, making this compound a potent inhibitor of cancer cell proliferation .
Comparación Con Compuestos Similares
- 17-Allylamino-17-demethoxygeldanamycin (Tanespimycin, 17-AAG)
- 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (Alvespimycin, 17-DMAG)
- Macbecin II
Comparison: Geldanamycin-FITC is unique due to its fluorescent properties, which allow it to be used as a probe in various assays. In contrast, compounds like 17-AAG and 17-DMAG are primarily used for their therapeutic potential in cancer treatment. This compound’s ability to bind specifically to cell surface HSP90 without affecting cytosolic HSP90 further distinguishes it from other geldanamycin derivatives .
Propiedades
Fórmula molecular |
C55H63N5O13S |
|---|---|
Peso molecular |
1034.2 g/mol |
Nombre IUPAC |
5-[6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1 |
Clave InChI |
NLCWMGUTUFWVHY-CPMGOHQRSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



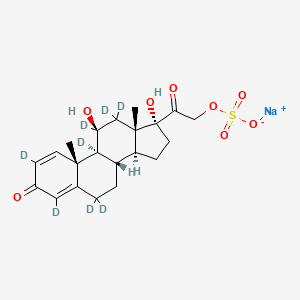
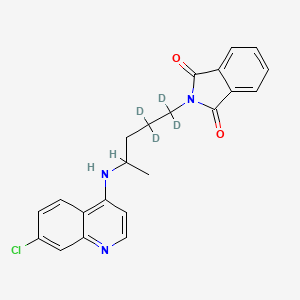




![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
